molecular formula C18H18FN5O2 B4520823 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B4520823
M. Wt: 355.4 g/mol
InChI Key: FWIXIPHNLHAUSK-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is 355.14445300 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antipsychotic Agents

Compounds structurally related to the query, particularly those featuring pyrazol and pyridazinone motifs, have been explored for their potential as antipsychotic agents. For instance, derivatives like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown promising antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, distinguishing them from conventional antipsychotics. This suggests potential research applications in developing new antipsychotic medications with unique mechanisms of action and possibly fewer side effects (Wise et al., 1987).

Coordination Chemistry and Antioxidant Activity

Research involving pyrazole-acetamide derivatives in coordination chemistry has led to the synthesis of novel Co(II) and Cu(II) complexes. These studies not only advance our understanding of coordination compounds but also reveal significant antioxidant activities. Such findings highlight the potential of related compounds in developing antioxidants and studying metal-organic interactions, which could be beneficial in materials science and medicinal chemistry (Chkirate et al., 2019).

Anti-Cancer Research

Derivatives of pyrazole and pyridazinone have been examined for their anticancer properties. For example, fluoro-substituted benzo[b]pyran compounds, which share some structural features with the query compound, have demonstrated anti-lung cancer activity. These findings suggest that exploring the anticancer potential of related compounds could be a valuable research direction (Hammam et al., 2005).

Imaging and Diagnostic Applications

Compounds with pyrazolo[1,5-a]pyrimidine structures have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights potential applications in developing radiotracers for positron emission tomography (PET) imaging, contributing to the diagnosis and study of neurodegenerative disorders (Damont et al., 2015).

Anti-Inflammatory Research

Research into N-substituted benzyl/phenyl derivatives related to the query compound has revealed moderate to significant anti-inflammatory activities. This opens up avenues for the development of new anti-inflammatory agents and further understanding of the underlying mechanisms (Ahmad et al., 2012).

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-12-9-13(2)24(21-12)16-7-8-18(26)23(22-16)11-17(25)20-10-14-3-5-15(19)6-4-14/h3-9H,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXIPHNLHAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Reactant of Route 6
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2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

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